1,4-Dibutoxy-2-nitrobenzene CAS number and molecular structure
1,4-Dibutoxy-2-nitrobenzene CAS number and molecular structure
CAS Number: 135-15-9 Molecular Formula: C₁₄H₂₁NO₄ Document Type: Technical Reference & Synthesis Guide Version: 2.0 (Scientific Review)
Executive Summary
1,4-Dibutoxy-2-nitrobenzene (CAS 135-15-9) is a specialized aromatic ether serving as a critical intermediate in the synthesis of 2,5-dialkoxyanilines. These aniline derivatives are foundational building blocks for azo pigments , liquid crystal mesogens , and pharmaceutical scaffolds requiring electron-rich aromatic cores.
This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via electrophilic aromatic substitution, structural characterization, and downstream applications. It is designed for organic chemists and process engineers requiring high-fidelity data for experimental design.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers[2][3]
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Common Synonyms: 2,5-Dibutoxynitrobenzene (Industry usage based on aniline numbering); Hydroquinone dibutyl ether nitro-derivative.
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SMILES: CCCCOC1=CC(=C(C=C1[O-])OCCCC)
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InChI Key: UVLGMZCLSQBSPZ-UHFFFAOYSA-N[1]
Molecular Architecture
The molecule consists of a benzene ring substituted at the 1 and 4 positions with butoxy groups (–O–CH₂CH₂CH₂CH₃). A nitro group (–NO₂) is situated at position 2.
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Electronic Effects: The two butoxy groups are strong electron-donating groups (EDG) via resonance, significantly activating the ring. The nitro group is a strong electron-withdrawing group (EWG) via induction and resonance.
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Steric Considerations: The bulky butyl chains at positions 1 and 4 create steric hindrance, influencing the packing in the crystal lattice and the solubility profile. The nitro group at position 2 forces the adjacent C1-butoxy group to adopt a specific conformation to minimize steric clash.
Physicochemical Properties
Data summarized from structural analogues and calculated consensus models.
| Property | Value / Description | Note |
| Molecular Weight | 267.32 g/mol | |
| Appearance | Yellow crystalline solid | Typical of nitro-alkoxy benzenes |
| Melting Point | 60–80 °C (Estimated) | Experimental determination required per batch; analogues range 50–85°C. |
| Boiling Point | ~390 °C (at 760 mmHg) | Decomposition likely before boiling at atm pressure. |
| Solubility | Soluble: DCM, EtOAc, TolueneInsoluble: Water | Lipophilic butyl chains drive organic solubility. |
| Density | ~1.1 g/cm³ | Estimated |
Synthesis Strategy: Regioselective Nitration
The primary route to 1,4-Dibutoxy-2-nitrobenzene is the nitration of 1,4-dibutoxybenzene . This reaction is a classic Electrophilic Aromatic Substitution (EAS).
Reaction Logic
The starting material, 1,4-dibutoxybenzene, is highly activated due to the two alkoxy groups.
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Directing Effects: The alkoxy groups are ortho, para-directing. In 1,4-dibutoxybenzene, all four open positions (2, 3, 5, 6) are chemically equivalent.
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Challenge: The high reactivity of the ring makes dinitration a significant side reaction.
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Solution: Use of mild nitrating agents or controlled temperature (0–10 °C) is strictly required to ensure mono-nitration.
Synthesis Workflow Diagram (DOT)
Caption: Regioselective nitration pathway. Control of temperature is critical to prevent the formation of dinitro species.
Experimental Protocol (Standardized)
Note: This protocol is a generalized adaptation for dialkoxybenzenes. Always perform a safety assessment.
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Preparation: Dissolve 10.0 g of 1,4-dibutoxybenzene in 50 mL of Glacial Acetic Acid (AcOH) in a round-bottom flask equipped with a thermometer and magnetic stir bar.
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Cooling: Cool the solution to 0–5 °C using an ice-water bath.
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Nitration: Prepare a solution of 3.0 g (1.1 eq) of Nitric Acid (70%) in 10 mL of AcOH. Add this mixture dropwise to the reaction flask over 30 minutes. Crucial: Maintain internal temperature below 10 °C.
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Reaction: Stir at 5–10 °C for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2) until starting material is consumed.
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Quenching: Pour the reaction mixture into 200 mL of ice water. The product should precipitate as a yellow solid.
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Purification: Filter the solid. Recrystallize from Ethanol or Methanol to remove trace dinitro impurities.
Spectroscopic Characterization
Researchers should validate the structure using NMR and IR spectroscopy. The following data is expected based on structural analogues (e.g., 1,4-diethoxy-2-nitrobenzene).
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.45 | Singlet (d) | 1H | H-3 (Aromatic). Deshielded by adjacent -NO₂ and -OBu. Appears as a singlet or doublet with small meta-coupling. |
| 7.05 | Doublet | 1H | H-6 (Aromatic). Ortho to C1-OBu. |
| 6.98 | Doublet | 1H | H-5 (Aromatic). Ortho to C4-OBu. |
| 4.05 | Triplet | 2H | -O-CH₂- (C1 position, deshielded by ortho-NO₂). |
| 3.95 | Triplet | 2H | -O-CH₂- (C4 position). |
| 1.8 - 1.4 | Multiplets | 8H | -CH₂-CH₂- (Butyl chain methylene protons). |
| 0.98 | Triplet | 6H | -CH₃ (Terminal methyl groups). |
Infrared Spectroscopy (FT-IR)
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1530 cm⁻¹ (Strong): Asymmetric NO₂ stretching vibration.
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1350 cm⁻¹ (Strong): Symmetric NO₂ stretching vibration.
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1200–1000 cm⁻¹ (Strong): C–O–C ether stretching vibrations.
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2950–2850 cm⁻¹ (Medium): C–H stretching of butyl chains.
Applications & Downstream Chemistry
The primary utility of 1,4-Dibutoxy-2-nitrobenzene lies in its reduction to 2,5-Dibutoxyaniline . This transformation is pivotal for the synthesis of azo dyes , pigments , and functional materials .
Reduction to 2,5-Dibutoxyaniline
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Reaction: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/HCl, SnCl₂).
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Product: 2,5-Dibutoxyaniline (CAS 136-77-6).[5]
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Significance: The aniline derivative is used as a coupling component in azo dye synthesis, particularly for Direct Blue and Reactive Blue dyes used in textiles.
Materials Science: Liquid Crystals & Conductive Polymers
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Mesogens: Alkoxy-substituted benzenes are common precursors for liquid crystals due to their rod-like shape and flexible alkyl chains. The nitro group introduces a dipole moment, which can be tuned for specific electro-optical properties.
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Conductive Polymers: While 3,4-dialkoxythiophenes (EDOT) are more common, 2,5-dialkoxyanilines are precursors for poly(2,5-dialkoxyaniline), a conductive polymer with unique electrochemical properties.
Safety & Handling Protocol
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Skin/Eye Irritation: Causes skin irritation and serious eye irritation.
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Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Handling Procedures:
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PPE: Always wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from heat sources and incompatible materials (strong oxidizers, reducing agents).
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Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Dispose of as hazardous chemical waste.
References
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PubChem Compound Summary for CID 67265. (2025). 1,4-Dibutoxy-2-nitrobenzene.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). 1,4-Di-n-butoxy-2-nitrobenzene, 98%. Alfa Aesar Product Catalog. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2025). Registration Dossier - 1,4-dibutoxy-2-nitrobenzene. Retrieved from [Link]
Sources
- 1. 1,4-Di-n-butoxy-2-nitrobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. (3-bromo-5-(tert-butylsulfonyl)pentyl)benzene|1370019-40-1 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 1706465-13-5|5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole|BLDpharm [bldpharm.com]
- 4. pure-synth.com [pure-synth.com]
- 5. pantheon.ufrj.br [pantheon.ufrj.br]
- 6. 1-Bromo-2,5-difluoro-3-nitrobenzene CAS 741721-51-7 - High Purity Pharmaceutical Grade at Best Price [nbinnochem.com]
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